![molecular formula C19H20Si B12593808 Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane CAS No. 648934-15-0](/img/structure/B12593808.png)
Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{[2-(2-Phenylethenyl)phenyl]ethynyl}silan ist eine Organosiliciumverbindung mit der Summenformel C17H20Si. Diese Verbindung zeichnet sich durch das Vorhandensein einer Trimethylsilylgruppe aus, die an eine Phenylethynyl-Einheit gebunden ist, die wiederum mit einer Phenylethenyl-Gruppe verbunden ist. Sie wird aufgrund ihrer einzigartigen chemischen Eigenschaften häufig in der organischen Synthese und Materialwissenschaft verwendet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Trimethyl{[2-(2-Phenylethenyl)phenyl]ethynyl}silan beinhaltet typischerweise die Reaktion von Trimethylsilylacetylen mit einem geeigneten Phenyl-substituierten Halogenid unter Palladium-katalysierten Kupplungsbedingungen. Die Reaktion wird in Gegenwart einer Base wie Triethylamin oder Kaliumcarbonat und einem Palladiumkatalysator wie Pd(PPh3)4 durchgeführt. Die Reaktion wird in der Regel unter einer Inertatmosphäre bei erhöhten Temperaturen durchgeführt, um hohe Ausbeuten zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von Trimethyl{[2-(2-Phenylethenyl)phenyl]ethynyl}silan folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von Durchflussreaktoren, um konstante Reaktionsbedingungen aufrechtzuerhalten und die Effizienz zu verbessern. Die Rohstoffe werden dem Reaktor zugeführt, und das Produkt wird kontinuierlich extrahiert und gereinigt, indem Techniken wie Destillation oder Chromatographie eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Trimethyl{[2-(2-Phenylethenyl)phenyl]ethynyl}silan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen unter Verwendung von Wasserstoffgas und einem Palladiumkatalysator können die Ethynylgruppe in eine Ethylgruppe umwandeln.
Substitution: Die Trimethylsilylgruppe kann mit anderen funktionellen Gruppen unter Verwendung von Reagenzien wie Tetrabutylammoniumfluorid (TBAF) substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Wasserstoffgas (H2), Palladiumkatalysator (Pd/C)
Substitution: Tetrabutylammoniumfluorid (TBAF)
Hauptprodukte
Oxidation: Ketone, Carbonsäuren
Reduktion: Ethyl-substituierte Derivate
Substitution: Verschiedene funktionalisierte Derivate
Wissenschaftliche Forschungsanwendungen
Trimethyl{[2-(2-Phenylethenyl)phenyl]ethynyl}silan hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle und Polymere verwendet.
Biologie: Wird bei der Entwicklung bioaktiver Verbindungen und als Sonde in biochemischen Assays eingesetzt.
Medizin: Wird auf sein Potenzial für die Verwendung in Drug-Delivery-Systemen und als Vorläufer für pharmazeutische Zwischenprodukte untersucht.
Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Herstellung fortschrittlicher Materialien wie Beschichtungen und Klebstoffe verwendet.
Wirkmechanismus
Der Wirkmechanismus von Trimethyl{[2-(2-Phenylethenyl)phenyl]ethynyl}silan beruht auf seiner Fähigkeit, aufgrund des Vorhandenseins reaktiver funktioneller Gruppen an verschiedenen chemischen Reaktionen teilzunehmen. Die Trimethylsilylgruppe kann reaktive Zwischenprodukte stabilisieren, während die Phenylethynyl- und Phenylethenylgruppen einer weiteren Funktionalisierung unterliegen können. Diese Eigenschaften machen es zu einer vielseitigen Verbindung in der organischen Synthese und Materialwissenschaft.
Wirkmechanismus
The mechanism of action of Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can stabilize reactive intermediates, while the phenylethynyl and phenylethenyl groups can undergo further functionalization. These properties make it a versatile compound in organic synthesis and material science.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Trimethylsilan: Eine Organosiliciumverbindung mit der Formel (CH3)3SiH, die in der Halbleiterindustrie und als Reagenz in der organischen Synthese verwendet wird.
Phenylethynyltrimethylsilan: Ähnlich wie Trimethyl{[2-(2-Phenylethenyl)phenyl]ethynyl}silan, jedoch ohne die Phenylethenylgruppe, wodurch es in bestimmten Anwendungen weniger vielseitig ist.
Einzigartigkeit
Trimethyl{[2-(2-Phenylethenyl)phenyl]ethynyl}silan ist aufgrund des Vorhandenseins sowohl von Phenylethynyl- als auch von Phenylethenylgruppen einzigartig, die zusätzliche Stellen für die Funktionalisierung bieten und seine Reaktivität verbessern. Dies macht es zu einer wertvollen Verbindung bei der Synthese komplexer organischer Moleküle und fortschrittlicher Materialien.
Eigenschaften
CAS-Nummer |
648934-15-0 |
|---|---|
Molekularformel |
C19H20Si |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
trimethyl-[2-[2-(2-phenylethenyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C19H20Si/c1-20(2,3)16-15-19-12-8-7-11-18(19)14-13-17-9-5-4-6-10-17/h4-14H,1-3H3 |
InChI-Schlüssel |
YCFCIBWWNKQKNK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)

![[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B12593751.png)
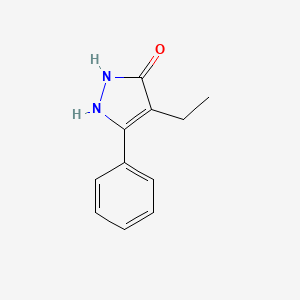
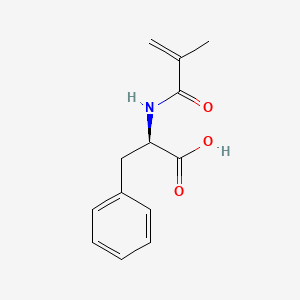
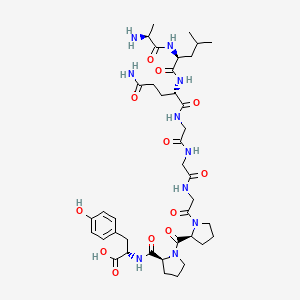
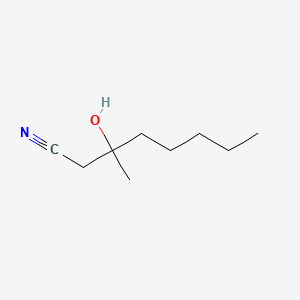
![4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12593779.png)
![Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-](/img/structure/B12593784.png)
![4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12593791.png)
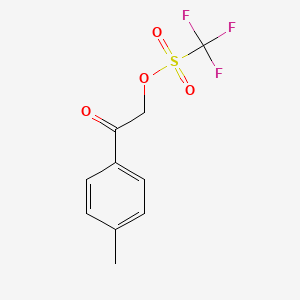
![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-](/img/structure/B12593820.png)
![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)

